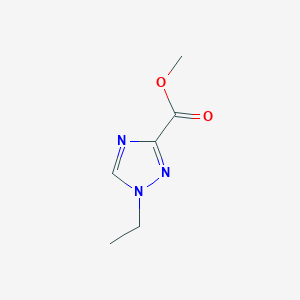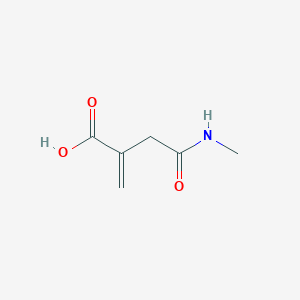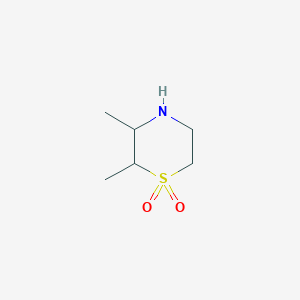
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
Overview
Description
“2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione” is a chemical compound with the CAS Number: 1333832-03-3 . It has a molecular weight of 163.24 . This compound is an oil at room temperature .
Synthesis Analysis
A convenient synthesis of novel1,4-disubstituted 1,2,3-triazoles is reported via copper(I)-catalyzed one pot [3+2] cycloaddition of various alkyl halides, sodium azide with (prop- 2-yn-1-yl)thiomorpholine and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H13NO2S/c1-5-6 (2)10 (8,9)4-3-7-5/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure of 2,3-Dimethylmorpholine Derivatives : A study by Mawad et al. (2010) explored the synthesis of 3,3-dimethylmorpholine-2,5-diones, leading to thioxomorpholin-2-ones and morpholine-2,5-dithiones. This was achieved through 'direct amide cyclization' and thionation. X-ray crystallography helped establish the structures of these compounds, demonstrating a method to create 2,3-dimethylmorpholine derivatives (Mawad, Pour, Linden, & Heimgartner, 2010).
Characterizing Morpholine Derivatives : Another study by Linden et al. (2001) detailed the structural analysis of 6-benzyl-3,3-dimethylmorpholine-2,5-dione and its derivatives. This work revealed the variations in ring conformation among these compounds, contributing to a deeper understanding of their structural properties (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Applications in Heterocyclic Compound Synthesis
- Construction of Thiomorpholinones : Xie et al. (2020) developed a base-mediated cycloaddition reaction for synthesizing thiomorpholin-3-one derivatives. This method provides efficient access to these derivatives, demonstrating the potential for creating a variety of heterocyclic compounds (Xie, Guo, Wu, Gao, Liu, & Yuan, 2020).
Corrosion Inhibition and Environmental Applications
- Inhibition Properties for Mild Steel Protection : Research by Chafiq et al. (2020) investigated the use of certain compounds as corrosion inhibitors for mild steel in acidic solutions. They found that π-electrons in aromatic rings and lone-pair electrons in methoxy groups contribute to effective corrosion inhibition, highlighting a potential application in protecting metals from corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Polymerization and Chemical Reactions
- Ring-Opening Polymerization Studies : A study on the ring-opening polymerization of morpholine-2,5-dione derivatives by Chisholm et al. (2006) revealed the challenges in polymerization using metal catalysts. They found that only low molecular weight oligomers are obtained, indicating specific reactivity and potential application in polymer science (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(2)10(8,9)4-3-7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDADQSVSMQYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)(=O)CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



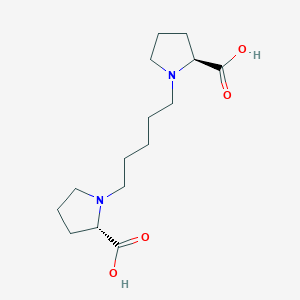
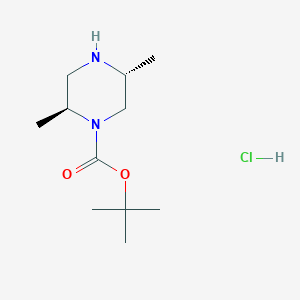



![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)




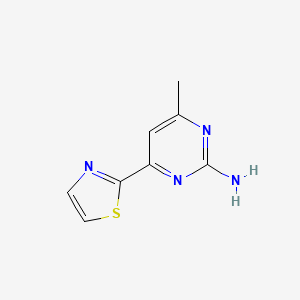
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)
